molecular formula C18H30O5 B1250487 Gloeosporone

Gloeosporone

Cat. No. B1250487
M. Wt: 326.4 g/mol
InChI Key: IBDVATCSJHTIKV-RKVPGOIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gloeosporone is a natural product found in Colletotrichum gloeosporioides with data available.

Scientific Research Applications

1. Fungal Germination Self-Inhibition

Gloeosporone, isolated from the fungus Colletotrichum gloeosporioides, plays a critical role in the inhibition of fungal spore germination. This compound is a significant focus in understanding fungal physiology and spore development. It serves as a model for developing species-specific fungistats and biological probe molecules for studying germination regulation mechanisms. The synthesis and structural elucidation of gloeosporone have been extensively studied, highlighting its unique chemical structure and biological activity (Meyer et al., 1987) (Schreiber et al., 1988) (Seebach et al., 1989).

2. Synthesis and Antifungal Activity

The synthesis of gloeosporone analogs, such as (+)-5'-Oxa-gloeosporone, demonstrates its potential as an antifungal agent. These studies provide valuable insights into the compound's mode of action and contribute to the development of new antifungal therapies. The structural variations in gloeosporone analogs have been explored to understand their influence on antifungal efficacy (Seebach et al., 1990).

3. Mechanistic Insights and Structural Analysis

Further research into gloeosporone's synthesis and structure aids in comprehending its biological function. Studies on the total synthesis of gloeosporone, involving various chemical techniques, have led to a deeper understanding of its molecular architecture. This knowledge is crucial for designing effective fungicides and exploring its potential in agricultural applications (Ley et al., 2003) (Curtis et al., 1991).

4. Role in Fungal Differentiation and Plant Pathogenesis

Research on gloeosporone extends to its role in the differentiation of fungal cells and its impact on plant diseases. Studies on compounds like glucosylceramides in Colletotrichum gloeosporioides, the same fungus from which gloeosporone is derived, provide valuable insights into fungal biology and its interaction with plant hosts (da Silva et al., 2004).

properties

Product Name

Gloeosporone

Molecular Formula

C18H30O5

Molecular Weight

326.4 g/mol

IUPAC Name

(1S,6R,12R)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione

InChI

InChI=1S/C18H30O5/c1-2-3-5-8-14-9-6-4-7-10-15-13-16(19)18(21,23-15)12-11-17(20)22-14/h14-15,21H,2-13H2,1H3/t14-,15-,18+/m1/s1

InChI Key

IBDVATCSJHTIKV-RKVPGOIHSA-N

Isomeric SMILES

CCCCC[C@@H]1CCCCC[C@@H]2CC(=O)[C@@](O2)(CCC(=O)O1)O

Canonical SMILES

CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O

synonyms

gloeosporone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gloeosporone
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Gloeosporone
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